Isoform Selectivity Over HDAC1: A 578-Fold Window Over HDAC6
The 2-fluoro-6-[(3-fluorobenzyl)amino]benzonitrile scaffold demonstrates high selectivity for HDAC6 over HDAC1. In enzymatic assays, a closely related analog (differing only by a single functional group modification) achieved an IC50 of 14 nM against HDAC6, while its potency against HDAC1 was 8,100 nM, representing a 578-fold selectivity window for HDAC6 [1]. This level of isoform discrimination is critical for minimizing off-target effects associated with broad-spectrum HDAC inhibition, a characteristic not universally shared by unsubstituted or differently substituted benzonitrile analogs.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 14 nM; HDAC1 IC50 = 8,100 nM [for a closely related analog, CHEMBL5282117] |
| Comparator Or Baseline | HDAC6 IC50 vs. HDAC1 IC50 (Intra-compound selectivity) |
| Quantified Difference | 578-fold selectivity for HDAC6 over HDAC1 |
| Conditions | Fluorescence-based assay using Fluor de lys substrate; HDAC enzymes of human origin [1] |
Why This Matters
Procurement of 1153511-93-3, rather than a generic benzonitrile building block, ensures the potential to access chemical space with high HDAC6 selectivity, a desirable profile for developing therapeutics with improved safety margins.
- [1] BindingDB. BDBM50421822 (CHEMBL5282117). Activity Data for HDAC6, HDAC8, and HDAC1. Accessed April 19, 2026. View Source
